N-(2-Methylphenyl)anthranilic acid
CAS No.: 16610-44-9
Cat. No.: VC21028007
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16610-44-9 |
---|---|
Molecular Formula | C14H13NO2 |
Molecular Weight | 227.26 g/mol |
IUPAC Name | 2-(2-methylanilino)benzoic acid |
Standard InChI | InChI=1S/C14H13NO2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14(16)17/h2-9,15H,1H3,(H,16,17) |
Standard InChI Key | WAEMHISTVIYWOY-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC2=CC=CC=C2C(=O)O |
Canonical SMILES | CC1=CC=CC=C1NC2=CC=CC=C2C(=O)O |
Introduction
Chemical Properties and Structure
N-(2-Methylphenyl)anthranilic acid, with the CAS Registry Number 16610-44-9, is characterized by its distinctive molecular structure consisting of an anthranilic acid moiety connected to a 2-methylphenyl group via an amino linkage. This compound is also known by several synonyms including N-(o-tolyl)anthranilic acid, 2-[(2-methylphenyl)amino]benzoic acid, and 2-o-tolylamino-benzoic acid .
Physical and Chemical Characteristics
The physical and chemical properties of N-(2-Methylphenyl)anthranilic acid are summarized in the following table:
The compound's structure consists of a benzoic acid ring with an amino group at the ortho position, which is connected to a 2-methylphenyl (o-tolyl) group. This structural arrangement allows for interesting conformational behavior due to the rotational freedom around the C-N bond connecting the two aromatic rings.
Molecular Identifiers
The following molecular identifiers provide standardized representations of N-(2-Methylphenyl)anthranilic acid:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C14H13NO2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14(16)17/h2-9,15H,1H3,(H,16,17) |
InChIKey | WAEMHISTVIYWOY-UHFFFAOYSA-N |
Canonical SMILES | O=C(O)C=1C=CC=CC1NC=2C=CC=CC2C |
These identifiers are crucial for database searching and unambiguous identification of the compound in chemical literature and repositories .
Synthesis Methods
The development of efficient synthesis methods for N-(2-Methylphenyl)anthranilic acid has been a focus of research due to its importance as a precursor in pharmaceutical applications. Several approaches have been developed, with copper-catalyzed amination being particularly significant.
Copper-Catalyzed Cross-Coupling Reaction
A notable method for synthesizing N-(2-Methylphenyl)anthranilic acid involves a chemo- and regioselective copper-catalyzed cross-coupling reaction. This approach enables effective amination of 2-chlorobenzoic acids with aniline derivatives without requiring protection of the acid group .
The reaction specifically involves the coupling of 2-chlorobenzoic acid (compound 1) with 2-methylaniline (compound 2) to form N-(2-methylphenyl)anthranilic acid (compound 3). The reaction conditions have been optimized using various copper catalysts, with a combination of Cu and Cu₂O showing the most promising results .
Optimized Reaction Conditions
The following table summarizes the catalyst optimization for the synthesis of N-(2-methylphenyl)anthranilic acid:
Entry | Catalyst | Time (h) | Yield (%) |
---|---|---|---|
1 | CuI | 24 | Moderate |
2 | Cu₂O | 24 | Moderate |
3 | Cu | 24 | Moderate |
5 | Cu + Cu₂O | 5 | 71 |
7 | Cu + Cu₂O | 24 | 76 |
This copper-catalyzed method offers several advantages, including high regioselectivity, tolerance of various functional groups, and the ability to work with both electron-deficient and electron-rich reagents. The approach eliminates the need for acid protection, making it more efficient than traditional methods .
Alternative Synthesis Approaches
While the copper-catalyzed amination is effective, other methods for synthesizing anthranilic acid derivatives have also been developed. These include:
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Ullmann-Jourdan reaction followed by hydrolysis
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Buchwald-Hartwig amination with alkyl 2-iodobenzoates and subsequent hydrolysis
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Approaches using N-acylbenzotriazoles as intermediates
Conformational Isomerism and Crystal Structure
N-(2-Methylphenyl)anthranilic acid, like other N-aryl anthranilic acids, exhibits interesting conformational behavior in the solid state. Crystallographic analysis of N-aryl anthranilic acid derivatives has revealed two distinct supramolecular architectures.
Supramolecular Structures
The crystal structure analysis of N-aryl anthranilic acids shows two primary conformational arrangements:
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Trans-anti-dimeric structures
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Trans-syn-dimeric structures
These conformational arrangements are influenced by the dihedral angle between the 2-methylphenyl moiety and the anthranilic ring, which affects how the molecules pack in the crystal lattice .
Hydrogen Bonding Patterns
Applications and Significance
N-(2-Methylphenyl)anthranilic acid belongs to a family of compounds with significant pharmaceutical and chemical relevance.
Synthetic Precursor
N-(2-Methylphenyl)anthranilic acid serves as an important precursor for the synthesis of substituted acridines, which have applications as:
The unique structural features of this compound make it valuable in these synthetic pathways, particularly the amino-carboxylic acid functionality that allows for further chemical transformations.
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